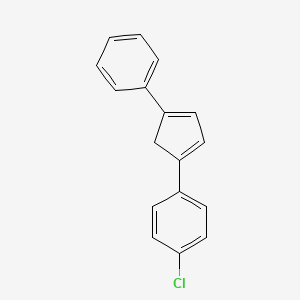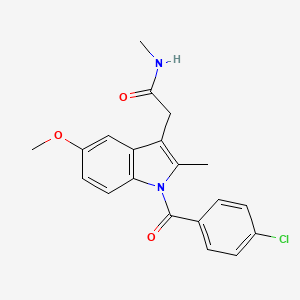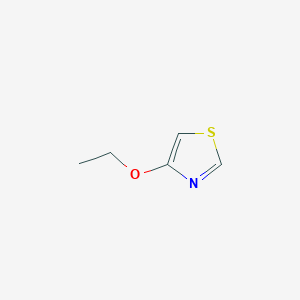
4-Methyl-5-(4-methylphenyl)furan-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(4-methylphenyl)furan-2,3-dione is a heterocyclic compound that belongs to the class of furan-2,3-diones. These compounds are known for their versatile chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a furan ring substituted with a methyl group at the 4-position and a 4-methylphenyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-methylphenyl)furan-2,3-dione typically involves the reaction of p,p’-dimethyldibenzoylmethane with oxalyl chloride. This reaction yields the desired furan-2,3-dione compound through a series of steps that include the formation of an intermediate diacylketene, which subsequently undergoes cyclization to form the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-(4-methylphenyl)furan-2,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Addition Reactions: The compound reacts with nucleophiles such as amines to form α-N-acyl-oxo-amide derivatives.
Thermal Decomposition: The thermal decomposition of the compound leads to the formation of highly reactive α-oxoketene intermediates.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles to form condensed heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, oxalyl chloride, and various nucleophiles. Reaction conditions often involve refluxing in solvents such as toluene or benzene at elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include α-N-acyl-oxo-amide derivatives, pyrrol-2,3-diones, pyrrole-2-ones, and quinoxaline-2-ones .
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(4-methylphenyl)furan-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives exhibit potential biological activities, making them valuable in the development of new pharmaceuticals.
Materials Science: The compound’s reactivity and ability to form condensed heterocyclic systems make it useful in the synthesis of advanced materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(4-methylphenyl)furan-2,3-dione involves its reactivity as an electrophilic compound. The furan ring and the carbonyl groups provide multiple electrophilic sites that can undergo nucleophilic attack. The formation of α-oxoketene intermediates during thermal decomposition further enhances its reactivity and ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Methyl-5-(4-methylphenyl)furan-2,3-dione include:
4-Methyl-5H-furan-2-one: A furan derivative with a similar structure but lacking the phenyl substitution.
2,3-Dihydro-5-methylfuran: Another furan derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of both a methyl group and a 4-methylphenyl group on the furan ring enhances its chemical versatility and makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
77092-34-3 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-methyl-5-(4-methylphenyl)furan-2,3-dione |
InChI |
InChI=1S/C12H10O3/c1-7-3-5-9(6-4-7)11-8(2)10(13)12(14)15-11/h3-6H,1-2H3 |
InChI-Schlüssel |
USMORPHEDYODDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)



![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)



![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)




![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)
